2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with a cinnamyloxy substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 6-amino-1,3-dimethyluracil with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cinnamyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as tyrosine kinases and other enzymes involved in cell signaling pathways. By inhibiting these targets, the compound can disrupt cellular processes that lead to cancer cell growth and proliferation. The specific pathways affected include the phosphatidylinositol-3 kinase pathway and the mammalian target of rapamycin pathway .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-4(3H)-one: A similar compound without the cinnamyloxy substituent.
2-Thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.
6-Substituted Pyrido[2,3-d]pyrimidines: These compounds have various substituents at the 6-position and are used in different applications.
Uniqueness
2-(Cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its cinnamyloxy substituent, which imparts distinct chemical properties and potential biological activities. This differentiates it from other pyrido[2,3-d]pyrimidine derivatives and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H13N3O2 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-[(E)-3-phenylprop-2-enoxy]-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H13N3O2/c20-15-13-9-4-10-17-14(13)18-16(19-15)21-11-5-8-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18,19,20)/b8-5+ |
InChI Key |
FROKBSNKSJMXTH-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=NC3=C(C=CC=N3)C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=NC3=C(C=CC=N3)C(=O)N2 |
Origin of Product |
United States |
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